Research has explored Indeloxazine hydrochloride as a potential treatment for age-related cognitive decline and dementia. Some studies suggest it may improve cognitive function in patients with Alzheimer's disease []. However, more research is needed to determine its efficacy and safety for this purpose.
Indeloxazine hydrochloride, chemically known as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is an antidepressant and cerebral activator that was primarily marketed in Japan and South Korea from 1988 until its withdrawal in 1998 due to reported lack of effectiveness. The compound is characterized by its ability to act as a serotonin releasing agent, a norepinephrine reuptake inhibitor, and an N-methyl-D-aspartate receptor antagonist. Its molecular formula is C₁₄H₁₈ClNO₂, with a molar mass of approximately 267.75 g/mol .
Indeloxazine hydrochloride has a multifaceted mechanism of action. Research suggests it acts as:
These mechanisms may have contributed to its intended effects on mood and cognitive function [].
Indeloxazine hydrochloride exhibits significant biological activity, particularly in the central nervous system. It enhances the release of serotonin and norepinephrine, contributing to its nootropic and neuroprotective effects. In animal models, it has demonstrated:
The synthesis of indeloxazine hydrochloride involves several steps:
Indeloxazine hydrochloride was primarily developed for the treatment of psychiatric symptoms associated with cerebrovascular diseases, including:
Despite its initial therapeutic applications, it was removed from the market due to questions regarding its efficacy .
Research has indicated that indeloxazine interacts with various neurotransmitter systems in the brain. It primarily targets:
These interactions suggest that indeloxazine may influence mood regulation and cognitive functions by affecting monoaminergic pathways .
Indeloxazine hydrochloride shares similarities with several other compounds, particularly those targeting monoamine neurotransmission. Here are some comparable compounds:
Indeloxazine's unique combination of serotonin release enhancement and norepinephrine reuptake inhibition distinguishes it from these similar compounds, particularly in its potential applications in treating mood disorders associated with cerebrovascular conditions .
Indeloxazine hydrochloride exists as a crystalline solid under standard conditions [1] . The compound typically appears as white to light yellow crystalline material [3] [4], with specific appearance characteristics dependent on the crystallization solvent employed. When crystallized from methanol, the compound forms pale yellow needles [4], while crystallization from acetone yields colorless, acicular (needle-like) crystals [3] [4]. This variation in crystal habit demonstrates the compound's sensitivity to crystallization conditions and its polymorphic nature.
The physical appearance of indeloxazine hydrochloride serves as an important quality control parameter, as changes in color or crystal morphology may indicate degradation, polymorphic transformation, or the presence of impurities [1] [4].
Indeloxazine hydrochloride exhibits significant polymorphic behavior, with the ability to crystallize in multiple distinct forms depending on crystallization conditions [3] [4] [5]. The compound demonstrates solvent-dependent polymorphism, where different organic solvents produce crystals with varying melting points and morphological characteristics.
| Crystallization Solvent | Crystal Appearance | Melting Point (°C) |
|---|---|---|
| Methanol | Light yellow needles | 169-170 |
| Acetone | Colorless needle crystals | 155-156 |
| Ethanol ((+)-form) | Crystals | 112-113 |
| Isopropanol ((-)-form) | Crystals | 142-142.5 |
The existence of multiple polymorphic forms has important implications for pharmaceutical development, as different polymorphs may exhibit varying dissolution rates, bioavailability, and stability profiles [6] [4] [5]. The 15-degree difference in melting points between the methanol and acetone polymorphs indicates substantial structural differences in the crystal lattice arrangements [3] [4].
Indeloxazine hydrochloride demonstrates favorable solubility characteristics across multiple solvent systems, which is advantageous for pharmaceutical formulation development [7]. The compound exhibits good aqueous solubility, being described as "soluble in water" , which facilitates oral bioavailability and formulation flexibility.
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Soluble | |
| Ethanol | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | [7] |
| Acetone | Freely soluble | [4] |
| Organic solvents (general) | Miscible |
The compound's solubility in both polar and moderately polar solvents indicates a balanced hydrophilic-lipophilic character, with a calculated LogP value of 2.75390 [8], suggesting favorable membrane permeability while maintaining adequate aqueous solubility for pharmaceutical applications.
The melting point analysis of indeloxazine hydrochloride reveals significant variations between different polymorphic forms and enantiomers, providing crucial information for polymorph identification and quality control [3] [1] [4].
The substantial 57-58°C difference between the highest melting racemic form and the (+)-enantiomer indicates significant conformational and packing differences between these forms [4]. This thermal behavior data is essential for process development, as it defines the temperature limits for handling and processing operations.
While detailed single-crystal X-ray diffraction studies of indeloxazine hydrochloride are limited in the literature, the compound's crystalline nature is well-established through multiple analytical techniques [9] [10] [11]. The molecular formula C₁₄H₁₈ClNO₂ with a molecular weight of 267.75 g/mol [9] [10] [12] indicates the presence of one hydrochloride moiety per indeloxazine molecule.
The compound exhibits one defined stereocenter [15] [16], leading to the existence of (R)- and (S)-enantiomers with distinct physical properties. Advanced characterization techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are typically employed for polymorphic form identification [11] [17].
Indeloxazine hydrochloride demonstrates favorable physicochemical properties for pharmaceutical applications, with a calculated LogP value of 2.75390 [8], indicating optimal lipophilicity for oral drug delivery. This value suggests good membrane permeability while maintaining adequate aqueous solubility.
The compound's hydrogen bonding capacity is primarily determined by the morpholine nitrogen atom and the ether oxygen, which can act as hydrogen bond acceptors, while the protonated morpholine nitrogen in the hydrochloride salt serves as a hydrogen bond donor [18] [19]. The predicted pKa of 8.46±0.40 [20] indicates that the compound will be predominantly protonated at physiological pH, enhancing its water solubility and potentially affecting its tissue distribution.
The partition coefficient characteristics suggest that indeloxazine hydrochloride should demonstrate good absorption across biological membranes while avoiding excessive lipophilicity that could lead to prolonged tissue retention [18] [19] [21].
The stability of indeloxazine hydrochloride under different environmental conditions is crucial for pharmaceutical development and storage protocols. Based on general pharmaceutical stability principles and available data, several key stability considerations have been identified [22] [23] [24].
Storage recommendations indicate that indeloxazine hydrochloride should be maintained at controlled room temperature in sealed, dry conditions [1] [7] [25]. The compound demonstrates thermal stability up to its melting point ranges (155-170°C for different polymorphs) [3] [1] [4], but prolonged exposure to elevated temperatures may promote polymorphic transformations or degradation.
The compound should be stored in dry conditions to prevent hydrolysis or polymorphic changes [1] [26] [25]. Pharmaceutical salts like hydrochlorides are generally susceptible to moisture-induced degradation, particularly under high humidity conditions [22] [23].
While specific photostability data for indeloxazine hydrochloride is limited, the compound should be protected from light during storage, as many pharmaceutical compounds containing aromatic systems can undergo photodegradation [22] [24].
The morpholine ring and ether linkage in indeloxazine hydrochloride are generally chemically stable under normal storage conditions. However, extreme pH conditions or the presence of strong oxidizing agents should be avoided [22] [26].